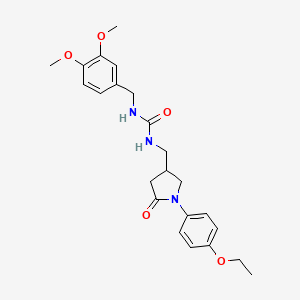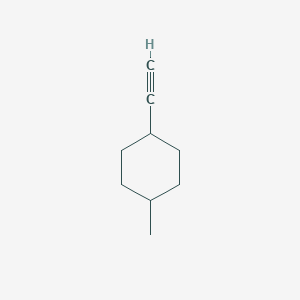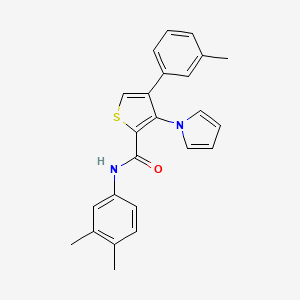
3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest in the search for new therapeutic agents. For instance, paper explores the structure-activity relationships of arylsulfonamide analogs, indicating that chemical modifications can be made to optimize pharmacological properties. Similarly, paper describes the synthesis of a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents. These syntheses involve the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In paper , novel benzenesulfonamides with a thiazolidin moiety were synthesized and showed significant inhibition of carbonic anhydrase isoforms, particularly those associated with tumors. The presence of the 2-oxoindolin moiety, similar to the one in the compound of interest, suggests that such structural features are important for the interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents attached to the benzenesulfonamide core. For example, paper discusses the synthesis of benzenesulfonamide derivatives with a triazole moiety, which exhibited anticancer activity. The introduction of different substituents can lead to a variety of chemical reactions, enabling the formation of compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, are important for their development as therapeutic agents. Paper mentions the poor water solubility of a particular sulfonamide derivative, which necessitates formulation development for effective delivery. The modification of the benzenesulfonamide core can lead to changes in properties like solubility, which in turn affects the compound's pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
A study on similar benzenesulfonamide derivatives, including those with indole rings, indicated significant in vitro antimicrobial and anticancer activities. These compounds demonstrated more activity than the standard drug carboplatin against certain cell lines, highlighting their potential in cancer treatment and microbial infection control (Kumar et al., 2014).
Enzyme Inhibition Properties
Research on isatin derivatives, similar in structure to the chemical , revealed their ability to inhibit the activity of the enzyme urease. This suggests potential applications in conditions where enzyme inhibition is therapeutic (Arshad et al., 2017).
Chemical Reaction Dynamics
A study focused on oxoindole derivatives showed the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, which could be significant in synthesizing specific pharmaceutical compounds (Ravikumar et al., 2015).
Application in HIV-1 Infection Prevention
Research into methylbenzenesulfonamide derivatives, closely related to the compound , showed potential in creating small molecular antagonists for the prevention of human HIV-1 infection, highlighting a significant therapeutic application (Cheng De-ju, 2015).
Photodynamic Therapy in Cancer Treatment
Studies on benzenesulfonamide derivatives demonstrated their use in photodynamic therapy, particularly in the treatment of cancer. These compounds showed high singlet oxygen quantum yield, indicating their effectiveness as Type II photosensitizers (Pişkin et al., 2020).
Apoptosis Induction in Cancer Cells
Certain N′-(2-oxoindolin-3-ylidene)benzohydrazides, closely related to the compound of interest, have been found to induce apoptosis in cancer cells, which could be significant in developing new cancer therapies (Sirisoma et al., 2009).
Eigenschaften
IUPAC Name |
3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-8-24-17-7-5-15(9-12(17)2)25(22,23)20-14-4-6-16-13(10-14)11-18(21)19-16/h4-7,9-10,20H,3,8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBSSQKBVPQJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)

![Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-](/img/structure/B3001101.png)

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)
![N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B3001104.png)
![5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3001109.png)
![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3001110.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001114.png)
![4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B3001116.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001118.png)
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid](/img/structure/B3001119.png)
